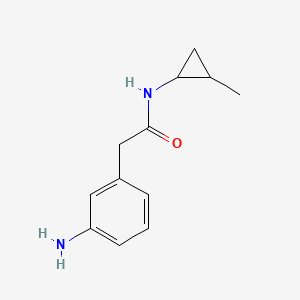
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "APE" and is a pyrrolidine-based compound that has a phenyl and pyridine ring attached to it. The chemical structure of APE is shown below:
Wirkmechanismus
The mechanism of action of APE is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells and bacteria. APE has also been shown to activate certain cellular pathways that lead to the suppression of inflammation in the body.
Biochemical and Physiological Effects:
APE has been found to have a number of biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which are responsible for causing inflammation. APE has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, APE has been shown to have antibacterial effects by inhibiting the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
APE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. APE is also highly pure, which makes it ideal for use in various analytical techniques. However, there are some limitations to the use of APE in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and concentration of APE for use in various experiments.
Zukünftige Richtungen
There are several future directions for research on APE. One potential application of APE is in the development of new anti-cancer drugs. APE has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its potential as an anti-cancer agent. Additionally, APE has been shown to have antibacterial effects, and further studies are needed to determine its potential as a new antibiotic. Finally, further studies are needed to determine the optimal dosage and concentration of APE for use in various experiments.
Synthesemethoden
The synthesis of APE involves the reaction between 3-aminophenylboronic acid and 2-pyridin-3-ylpyrrolidine-1-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields APE as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
APE has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. APE has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-15-6-1-4-13(10-15)11-17(21)20-9-3-7-16(20)14-5-2-8-19-12-14/h1-2,4-6,8,10,12,16H,3,7,9,11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXAKDFJPIZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)


![N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7555624.png)
![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)
![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)

![2-(2-methoxyphenoxy)-N-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylideneamino]acetamide](/img/structure/B7555647.png)
![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)
![1-(4-Chlorophenoxy)-3-[(5-methylfuran-2-yl)methylamino]propan-2-ol](/img/structure/B7555671.png)
![2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7555681.png)
